molecular formula C11H6N2O5 B14202404 7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 832713-76-5

7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14202404
CAS No.: 832713-76-5
M. Wt: 246.18 g/mol
InChI Key: HHWVCUMUIYSHSP-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile is a synthetic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and have been extensively studied for their therapeutic potential. This particular compound is notable for its unique structure, which includes a hydroxy group, a nitro group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Similar structure but lacks the nitro and nitrile groups.

    4-Methyl-7-hydroxycoumarin: Similar but with different substitution patterns.

    7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the nitrile group.

Uniqueness

7-Hydroxy-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Properties

CAS No.

832713-76-5

Molecular Formula

C11H6N2O5

Molecular Weight

246.18 g/mol

IUPAC Name

7-hydroxy-4-methyl-6-nitro-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H6N2O5/c1-5-6-2-8(13(16)17)9(14)3-10(6)18-11(15)7(5)4-12/h2-3,14H,1H3

InChI Key

HHWVCUMUIYSHSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])O)C#N

Origin of Product

United States

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